molecular formula C17H21N5O2 B2821647 (6-Cyclopentyloxypyridin-3-yl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone CAS No. 2320522-78-7

(6-Cyclopentyloxypyridin-3-yl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone

Cat. No. B2821647
CAS RN: 2320522-78-7
M. Wt: 327.388
InChI Key: CLJAHPDVUVPTHS-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a pyridine ring, a cyclopentyl group, a triazole ring, and an azetidine ring. These groups are common in many pharmaceutical compounds and could potentially contribute to various biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups. The presence of multiple rings could lead to a rigid structure, which can influence its interactions with biological targets .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. For example, the pyridine ring might undergo electrophilic substitution, while the azetidine ring might be involved in ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties such as solubility, stability, and pKa would be influenced by the functional groups present in the compound .

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Compounds with similar structures are often involved in interactions with enzymes or receptors .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. It’s important to handle all new compounds with care until their safety profiles are well-established .

Future Directions

Future research could involve further synthesis optimization, detailed study of its physical and chemical properties, exploration of its biological activity, and assessment of its safety profile .

properties

IUPAC Name

(6-cyclopentyloxypyridin-3-yl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O2/c23-17(21-10-13(11-21)12-22-8-7-19-20-22)14-5-6-16(18-9-14)24-15-3-1-2-4-15/h5-9,13,15H,1-4,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLJAHPDVUVPTHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=NC=C(C=C2)C(=O)N3CC(C3)CN4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(cyclopentyloxy)-5-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}pyridine

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